1-(Benzthiazol-2-ylthio)-propan-2-one

Descripción

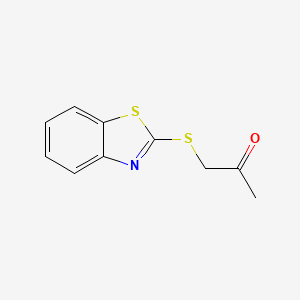

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c1-7(12)6-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOPAUBBWPNUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30291227 | |

| Record name | 1-(Benzthiazol-2-ylthio)-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23385-34-4 | |

| Record name | NSC74267 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Benzthiazol-2-ylthio)-propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30291227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzthiazol 2 Ylthio Propan 2 One and Its Analogues

Established Synthetic Routes to 1-(Benzthiazol-2-ylthio)-propan-2-one

The synthesis of the target compound, this compound, is typically not a single-step process but rather a sequential construction involving the formation of the core benzothiazole (B30560) structure followed by the introduction of the thioether side chain.

Condensation Reactions in the Synthesis of the Benzothiazole Moiety

The benzothiazole ring system is a fundamental heterocyclic structure, and its synthesis is well-documented. mdpi.com The most prevalent and versatile method for constructing the 2-substituted benzothiazole core involves the condensation reaction of 2-aminobenzenethiol with a compound containing a carbonyl or cyano group. mdpi.comnih.govbohrium.com This foundational reaction has been adapted using a wide array of substrates and catalysts.

The general mechanism proceeds in three stages:

Imine Thiophenol (ITP) Formation: A nucleophilic attack from the amino group of 2-aminothiophenol (B119425) on a carbonyl group (e.g., from an aldehyde) forms an intermediate. ekb.egmdpi.com

Cyclization: A subsequent intramolecular cyclization reaction occurs, yielding a benzothiazolidine intermediate. ekb.egmdpi.com

Oxidation/Dehydrogenation: The final step is an oxidation or dehydrogenation of the intermediate to form the stable, aromatic benzothiazole ring. ekb.egmdpi.com

Researchers have employed various catalytic systems to optimize this condensation, often focusing on efficiency and environmentally benign ("green") chemistry principles. nih.govbohrium.com These include reactions catalyzed by simple systems like H₂O₂/HCl or ammonium (B1175870) chloride (NH₄Cl), as well as more complex metal-based catalysts. mdpi.comnih.gov

Table 1: Selected Catalytic Systems for Benzothiazole Synthesis via Condensation

| Catalyst/Reagent | Substrates | Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| H₂O₂/HCl | 2-Aminothiophenol, Aldehydes | Ethanol, Room Temp, 1h | Efficient, Mild Conditions | mdpi.comnih.gov |

| NH₄Cl | 2-Aminothiophenol, Benzaldehyde | Methanol-Water, Room Temp, 1h | High Yield, Activates Aldehyde | mdpi.comnih.gov |

| Laccase | 2-Aminothiophenol, Aryl-aldehydes | Room Temp | Inexpensive, Commercial Biocatalyst | nih.gov |

| T3P-DMSO | 2-Aminothiophenol, Alcohols | - | Excellent Yield, One-Pot | ekb.eg |

| Samarium Triflate | o-Amino(thio)phenols, Aldehydes | Aqueous Medium | Reusable Catalyst, Green Chemistry | organic-chemistry.org |

Thioether Linkage Formation through Nucleophilic Substitution Pathways

Once the benzothiazole scaffold, specifically 2-mercaptobenzothiazole (B37678) (also known as benzothiazole-2-thiol), is obtained, the next crucial step is the formation of the thioether linkage to introduce the propan-2-one group. This is typically achieved through a nucleophilic substitution reaction, most commonly an Sₙ2 mechanism. anjs.edu.iqyoutube.com

In this pathway, the sulfur atom of 2-mercaptobenzothiazole acts as a potent nucleophile. youtube.com It attacks an electrophilic carbon atom, displacing a leaving group. For the synthesis of this compound, the standard electrophile is a halo-ketone, such as 1-chloro-propan-2-one (chloroacetone) or 1-bromo-propan-2-one. researchgate.net The reaction involves the direct formation of a carbon-sulfur bond. researchgate.net This method is analogous to the Williamson ether synthesis but is applied to the formation of thioethers, which are also called sulfides. youtube.com

A representative reaction is the treatment of 2-mercaptobenzothiazole with α-chloroacetone to yield 2-(acetonylthio)benzothiazole, an alternative name for the target compound. researchgate.net

Base-Catalyzed Approaches to this compound

The nucleophilic substitution reaction to form the thioether linkage is almost always performed in a basic medium. anjs.edu.iq The use of a base is critical because the thiol group (-SH) of 2-mercaptobenzothiazole is a weak acid. The base deprotonates the thiol to form the corresponding thiolate anion (-S⁻).

This thiolate anion is a significantly stronger nucleophile than the neutral thiol, which greatly accelerates the rate of the Sₙ2 reaction with the halo-ketone electrophile. youtube.com The choice of base can vary, but it is a fundamental component for achieving high yields in the synthesis of the title compound.

Synthesis of Derivatives and Functionalized Analogues

The structure of this compound features an active methylene (B1212753) group (-CH₂-) positioned between the thioether linkage and the carbonyl group. This functionality serves as a synthetic handle for creating a variety of derivatives through carbon-carbon bond-forming reactions.

Knoevenagel Condensation Strategies Utilizing this compound

A key strategy for elaborating the structure of this compound is the Knoevenagel condensation. wikipedia.org This reaction is a modification of the aldol (B89426) condensation and involves the nucleophilic addition of a compound with an active hydrogen (like the methylene group in the title compound) to a carbonyl group, typically from an aldehyde or ketone. wikipedia.org The reaction is generally catalyzed by a weak base and is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

Direct application of this strategy has been reported where 1-(benzthiazol-2'-ylthio)propan-2-one is condensed with aldehydes, such as furan-2-carbaldehyde, to generate new functionalized analogues. researchgate.net This reaction effectively converts the propan-2-one side chain into a larger, conjugated system.

Table 2: Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| This compound | Furan-2-carbaldehyde | (Z)-isomer of the condensed product | Formation of a C=C double bond | researchgate.net |

| This compound | Malononitrile and Elemental Sulfur | 2-Amino-3-cyanothiophene derivative | Thiophene ring formation | researchgate.net |

| This compound | Cyanoacetohydrazide | Cyanoacetylhydrazone derivative | Hydrazone formation | researchgate.net |

The Knoevenagel condensation introduces a new carbon-carbon double bond, which can exist as either E (entgegen) or Z (zusammen) geometric isomers. The stereochemical outcome of the reaction is an important consideration. In some cases, the reaction can proceed with high stereoselectivity.

For instance, the condensation of 1-(benzthiazol-2'-ylthio)propan-2-one with furan-2-carbaldehyde has been reported to lead exclusively to the Z-isomer. researchgate.net In other Knoevenagel systems, an initial mixture of E and Z isomers might form, but these can equilibrate to the thermodynamically more stable isomer under the reaction conditions. wikipedia.org This suggests that by controlling the reaction parameters, it is possible to selectively synthesize a desired stereoisomer.

Insufficient Information to Generate Article on this compound

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to construct the requested article on "this compound" according to the provided detailed outline.

The outlined sections require specific research findings, including detailed synthetic methodologies, reactivity data with heteroaromatic carbaldehydes, its use as a precursor in multi-step syntheses, and studies on the optimization of reaction conditions. While general information on the synthesis of benzothiazole derivatives exists, literature detailing the precise reactivity and synthetic applications of this compound, as required by the strict outline, could not be located.

Specifically, the following critical information is not available in the public domain or accessible research databases:

Reactivity with Heteroaromatic Carbaldehydes: Detailed reaction conditions, specific examples beyond general mentions, and corresponding yield data for the condensation of this compound with various heteroaromatic carbaldehydes are not documented.

Utilization as a Synthetic Precursor: While the compound is noted as a potential building block, specific, well-documented multi-step synthetic pathways starting from this compound to produce other complex heterocyclic systems like pyridazinones or phthalazines are not available. Existing literature describes the synthesis of these systems from other starting materials.

Optimization of Reaction Conditions: There is a lack of published studies focusing on the optimization of the synthesis of this compound itself, which would typically involve comparative data on catalysts, solvents, temperatures, and bases to enhance synthetic yields.

Without these specific data points, it is not possible to generate a scientifically accurate and informative article that adheres to the user's structured requirements, including the mandatory inclusion of detailed research findings and data tables. Further research and publication in the scientific community would be necessary to provide the level of detail requested.

Elucidation of Molecular Structure and Conformation

Spectroscopic Characterization of 1-(Benzthiazol-2-ylthio)-propan-2-one

The structural confirmation and detailed analysis of this compound rely on several key spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique probes different aspects of the molecule's structure, and together they provide a cohesive and unambiguous picture of its architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each atom, their connectivity, and their spatial relationships. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed for a complete structural assignment.

The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the benzothiazole (B30560) ring, the methylene (B1212753) group, and the methyl group are observed. The aromatic protons of the benzothiazole moiety typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methylene protons adjacent to the sulfur atom and the carbonyl group are expected to resonate as a singlet at approximately δ 4.0-4.5 ppm. The methyl protons of the propan-2-one unit will appear as a singlet in the upfield region, typically around δ 2.3 ppm.

Table 1: Representative ¹H-NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 7.85 | Multiplet | 2H | Aromatic Protons (Benzothiazole) |

| 7.50 - 7.35 | Multiplet | 2H | Aromatic Protons (Benzothiazole) |

| 4.20 | Singlet | 2H | -S-CH₂-C(O)- |

| 2.35 | Singlet | 3H | -C(O)-CH₃ |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific experimental conditions.

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ketone group is typically the most downfield signal, appearing around δ 205 ppm. The carbon atoms of the benzothiazole ring resonate in the aromatic region (δ 120-155 ppm), with the carbon atom attached to the sulfur and nitrogen atoms (C-2) appearing at a lower field. The methylene carbon and the methyl carbon appear at approximately δ 40 ppm and δ 30 ppm, respectively. researchgate.net

Table 2: Representative ¹³C-NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 205.0 | C=O (Ketone) |

| 165.0 | C-2 (Benzothiazole, C=N) |

| 153.0 | Quaternary C (Benzothiazole) |

| 135.0 | Quaternary C (Benzothiazole) |

| 126.5 | Aromatic CH (Benzothiazole) |

| 125.0 | Aromatic CH (Benzothiazole) |

| 122.0 | Aromatic CH (Benzothiazole) |

| 121.5 | Aromatic CH (Benzothiazole) |

| 40.0 | -S-CH₂-C(O)- |

| 30.0 | -C(O)-CH₃ |

Note: The assignments are based on general chemical shift ranges and data from related structures. researchgate.net

To unambiguously assign all proton and carbon signals and to determine the conformation of the molecule, two-dimensional (2D) NMR experiments are utilized. nih.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the aromatic protons on the benzothiazole ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signals for the methylene and methyl groups, as well as the protonated carbons of the benzothiazole ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the C-2 carbon of the benzothiazole ring. nih.govresearchgate.net

NOE (Nuclear Overhauser Effect) Spectroscopy: This experiment reveals the spatial proximity of protons. For flexible molecules like this compound, NOE data can provide insights into the preferred conformation of the propan-2-one side chain relative to the benzothiazole ring system. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the C=N bond of the benzothiazole ring, and the aromatic C-H bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 1715 | C=O Stretch | Ketone |

| ~ 1600 | C=N Stretch | Benzothiazole |

| ~ 1580, 1470 | C=C Stretch | Aromatic Ring |

| ~ 3060 | C-H Stretch | Aromatic |

| ~ 2920 | C-H Stretch | Aliphatic (CH₂, CH₃) |

Note: The exact positions of the absorption bands can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzothiazole chromophore. Typically, benzothiazole derivatives exhibit strong absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system. The presence of the thioether and ketone groups may cause slight shifts in the absorption maxima compared to unsubstituted benzothiazole. nist.govscience-softcon.de

Table 4: Expected UV-Vis Absorption Maxima for this compound

| λmax (nm) | Type of Transition | Chromophore |

| ~ 250-260 | π → π | Benzothiazole Ring |

| ~ 290-300 | π → π | Benzothiazole Ring |

| ~ 270-280 | n → π* | Carbonyl Group |

Note: The exact wavelengths and intensities of the absorption bands are dependent on the solvent used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, which has a molecular formula of C₁₀H₉NOS₂ and a molecular weight of approximately 223.3 g/mol , mass spectral analysis provides significant structural information. benchchem.com

Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the ketone carbonyl group, a common fragmentation for ketones. libretexts.orglibretexts.org This could lead to the formation of an acylium ion (CH₃CO⁺) at m/z 43 and a benzothiazolylthiomethyl radical.

Cleavage of the C-S bond of the thioether linkage, which is a characteristic fragmentation for thioethers. This would result in the formation of a stable benzothiazole-2-thiolate cation at m/z 167 or a related fragment.

Fragmentation of the benzothiazole ring system itself, which is a stable aromatic moiety. nist.gov Common fragments from the benzothiazole ring include the loss of HCN or sulfur-containing species. researchgate.net

A plausible fragmentation pattern is detailed in the table below, based on the structural components of the molecule.

| Fragment Ion | Proposed Structure | m/z (amu) | Notes |

| [C₁₀H₉NOS₂]⁺ | Molecular Ion | 223 | The parent ion of the molecule. |

| [C₇H₄NS₂]⁺ | Benzothiazole-2-thiolate cation | 167 | Resulting from cleavage of the S-CH₂ bond. |

| [C₇H₅NS]⁺ | Benzothiazole cation | 135 | From cleavage and rearrangement. nist.gov |

| [CH₃CO]⁺ | Acylium ion | 43 | A characteristic peak for methyl ketones from alpha-cleavage. libretexts.orglibretexts.org |

Detailed analysis of the mass spectra of related compounds, such as 2-(methylthio)benzothiazole (B1198390) and other ketone-derivatized benzothiazoles, supports these predicted fragmentation pathways. nist.govnih.gov

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

As of the latest literature review, a complete single-crystal X-ray diffraction structure for this compound has not been reported. The synthesis of high-quality single crystals suitable for XRD analysis can be challenging due to factors such as potential disorder in the flexible propanone side chain. benchchem.com

However, predictions for a related structure, a benzotriazolylpropanone derivative, suggest a monoclinic crystal system with a P21 space group. benchchem.com While not directly applicable, this provides a starting point for the potential crystal system of the title compound. Without experimental data, key crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound remain undetermined.

To understand the likely solid-state conformation of this compound, it is informative to examine the crystallographic data of closely related benzothiazole derivatives. mdpi.comnih.govmdpi.comresearchgate.net These studies reveal conserved geometric features within the benzothiazole moiety and provide insights into the conformation of thioether linkages.

The benzothiazole ring system is generally found to be planar or nearly planar. researchgate.net For instance, in S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate, the dihedral angle between the fused benzene (B151609) and thiazole (B1198619) rings is a mere 1.2(2)°. researchgate.net

Key bond lengths and angles from related structures are summarized in the table below to provide an informed estimation of the geometry of this compound.

| Structural Feature | Bond/Angle | Related Compound | Value | Reference |

| Benzothiazole Ring | C-S (thiazole) | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | ~1.71-1.73 Å | benchchem.comnih.gov |

| C-N (thiazole) | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | ~1.37-1.39 Å | nih.gov | |

| C=N (thiazole) | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | ~1.30-1.32 Å | nih.gov | |

| Thioether Linkage | C(benzothiazole)-S | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | ~1.76 Å | benchchem.comnih.gov |

| S-C(propanone) | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | ~1.82 Å | nih.gov | |

| C-S-C angle | N/A | N/A | N/A | |

| Propanone Moiety | C=O | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | ~1.21 Å | nih.gov |

| C-C (keto) | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone | ~1.52 Å | nih.gov |

Chemical Reactivity and Transformation Pathways

Oxidation Reactions of the Thioether Moiety

The sulfur atom of the thioether linkage is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxides and sulfones. This transformation significantly alters the electronic properties and chemical reactivity of the molecule.

The oxidation of the thioether in 1-(Benzthiazol-2-ylthio)-propan-2-one proceeds in a stepwise manner. A single oxidation step converts the thioether to a sulfoxide, 1-(Benzthiazol-2-ylsulfinyl)-propan-2-one. Further oxidation of the sulfoxide yields the corresponding sulfone, 1-(Benzthiazol-2-ylsulfonyl)-propan-2-one. The sulfone derivative, in particular, has been studied as a reactive template for reactions with biothiols, which can lead to the formation of sulfinic acids. nsf.gov The selective conversion of sulfides to sulfoxides without overoxidation to the sulfone is a common objective in organic synthesis. researchgate.net

Control over the oxidation state (sulfoxide vs. sulfone) is achieved by carefully selecting the oxidizing agent and modulating the reaction conditions, such as stoichiometry, temperature, and reaction time. researchgate.net

To Sulfoxides : For selective mono-oxidation to the sulfoxide, milder oxidizing agents or a controlled stoichiometry (typically one equivalent) of a stronger oxidant are employed. Reagents like sodium metaperiodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) are effective. researchgate.netorganic-chemistry.org Metal-free catalytic systems can also achieve chemoselective oxidation of thioethers to sulfoxides. organic-chemistry.org

To Sulfones : Stronger oxidizing agents or an excess of the oxidant are required to achieve the higher oxidation state of the sulfone. Common reagents include excess hydrogen peroxide, often in the presence of a catalyst, or potassium permanganate (KMnO₄). organic-chemistry.org The use of urea-hydrogen peroxide with phthalic anhydride is another metal-free method for oxidizing sulfides directly to sulfones. organic-chemistry.org

The table below summarizes common reagents for these transformations.

| Target Product | Reagent | Typical Conditions |

| Sulfoxide | Hydrogen Peroxide (H₂O₂) (1 equiv.) | Catalyzed by Sc(OTf)₃ |

| Sodium Metaperiodate (NaIO₄) | Methanol/Water, Room Temperature | |

| N-Bromosuccinimide (NBS) | Aqueous conditions | |

| Sulfone | Hydrogen Peroxide (H₂O₂) (>2 equiv.) | Catalyzed by Niobium Carbide |

| Potassium Permanganate (KMnO₄) | Acetic Acid, Heat | |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Room Temperature |

Reduction Reactions of Key Functional Groups

The compound possesses two primary functional groups susceptible to reduction: the thioether linkage and the ketone carbonyl group. The choice of reducing agent determines which part of the molecule is transformed.

Reduction can be directed to cleave the C-S bond of the thioether. This reductive cleavage would yield 2-mercaptobenzothiazole (B37678), a widely used industrial chemical and synthetic precursor, and a derivative of propane, likely 2-propanol depending on the reaction conditions. who.intnih.gov Alternatively, selective reduction can target the ketone functionality, converting the propan-2-one moiety into a propan-2-ol side chain, yielding 1-(Benzthiazol-2-ylthio)-propan-2-ol.

The desired reductive outcome dictates the choice of reagent.

Ketone Reduction : The reduction of the ketone to a secondary alcohol is a standard transformation readily achieved with mild hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is highly effective for this purpose, as it typically does not affect the thioether or the aromatic ring.

Thioether Cleavage : Cleavage of the thioether bond generally requires harsher conditions or more specialized reagents. Strong reducing agents like sodium in liquid ammonia (a Birch reduction) or catalytic hydrogenolysis (e.g., H₂ over Raney Nickel) could potentially effect this transformation, though these conditions might also reduce the aromatic ring or the ketone.

| Target Transformation | Reagent/System | Typical Product |

| Ketone Reduction | Sodium Borohydride (NaBH₄) | 1-(Benzthiazol-2-ylthio)-propan-2-ol |

| Lithium Aluminium Hydride (LiAlH₄) | 1-(Benzthiazol-2-ylthio)-propan-2-ol | |

| Thioether Cleavage | Sodium in Liquid Ammonia | 2-Mercaptobenzothiazole |

| Raney Nickel (H₂) | 2-Mercaptobenzothiazole |

Substitution Reactions on the Benzothiazole (B30560) Ring System

The benzothiazole ring is an electron-rich aromatic system, but its reactivity towards substitution is influenced by the nature of the substituent at the C2 position. nih.gov The C2 position itself is a common site for nucleophilic substitution, but this typically requires a suitable leaving group. cas.cn In this compound, the thioether group is not an ideal leaving group. However, its oxidation to a sulfone can enhance its leaving group ability, potentially enabling nucleophilic aromatic substitution (SₙAr) at the C2 position. nsf.govcas.cn

More commonly, substitution occurs on the fused benzene (B151609) ring via electrophilic aromatic substitution. The 2-alkylthio substituent generally acts as an ortho-, para-director. However, the presence of the fused thiazole (B1198619) ring complicates the regioselectivity. The positions on the benzene ring (C4, C5, C6, and C7) exhibit different levels of reactivity based on the combined electronic effects of the sulfur and nitrogen heteroatoms and the C2 substituent. Electron-donating or electron-withdrawing groups on the benzothiazole ring can significantly impact the reaction outcomes. nih.gov For instance, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to occur on the benzene portion of the molecule, with the precise location depending on the specific reagents and reaction conditions.

Participation in Heterocyclic Ring Formation Reactions

The propan-2-one side chain of this compound is a key functional handle that allows the molecule to serve as a precursor for the synthesis of more complex heterocyclic systems.

The active methylene (B1212753) group and the carbonyl group of the propan-2-one moiety are prime sites for reactions that can lead to the formation of new rings. Through intramolecular or intermolecular condensation reactions, novel heterocyclic scaffolds can be constructed, attached to the stable benzothiazole platform.

For instance, the carbonyl group can be converted into a hydrazone by reacting with hydrazine derivatives. This new functional group can then undergo intramolecular cyclization or react with other reagents to form five- or six-membered heterocycles like pyrazoles or triazines. mdpi.com Similarly, reactions involving the active methylene group can lead to annulation, where a new ring is fused to an existing system. While specific examples for this compound are specialized, the reactivity pattern is well-established for β-ketosulfides, which are known to be valuable intermediates in the synthesis of diverse heterocyclic compounds. indexcopernicus.comresearchgate.net

This compound is an exemplary building block for constructing larger, more complex molecules due to the reactivity of its propan-2-one side chain. The methylene protons adjacent to the carbonyl group are acidic and can be removed by a base, generating a nucleophilic enolate.

A prominent example of this reactivity is the Knoevenagel condensation. In this reaction, the active methylene group condenses with aldehydes or ketones to form a new carbon-carbon double bond. This reaction effectively extends the side chain and introduces new functional groups and points of diversity into the molecule. For example, the condensation with furan-2-carbaldehyde has been reported to produce a new, conjugated system.

Table 2: Knoevenagel Condensation of this compound with Various Aldehydes

| Aldehyde Reactant | Resulting Product Structure | Potential Application |

|---|---|---|

| Furan-2-carbaldehyde | (Z)-1-(benzothiazol-2-ylthio)-4-(furan-2-yl)but-3-en-2-one | Intermediate for novel conjugated systems |

| Benzaldehyde | (E/Z)-1-(benzothiazol-2-ylthio)-4-phenylbut-3-en-2-one | Precursor for chalcone-like structures |

The stereochemistry (E/Z) of the resulting double bond depends on the specific reaction conditions and reactants.

The products of these condensation reactions are themselves versatile intermediates. The newly formed α,β-unsaturated ketone system can participate in Michael additions, cycloadditions, and other transformations, further demonstrating the role of this compound as a foundational block for assembling complex molecular architectures. ekb.eg

Biological Activity Profiling and Mechanistic Investigations of 1 Benzthiazol 2 Ylthio Propan 2 One

In Vitro Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines

While specific studies on the cytotoxicity of 1-(Benzthiazol-2-ylthio)-propan-2-one are scarce, the benzothiazole (B30560) scaffold is a common feature in many compounds with demonstrated anticancer properties. These related compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cellular proliferation, and interference with key cellular signaling pathways.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its evasion is a hallmark of cancer. Many anticancer agents function by inducing apoptosis in tumor cells. Benzothiazole derivatives have been reported to trigger apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. frontiersin.org For instance, some novel benzothiazole derivatives have been shown to induce apoptosis in colorectal cancer cells via the mitochondrial apoptotic pathway. frontiersin.org This typically involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome C and the subsequent activation of caspases, which are the executioners of apoptosis. frontiersin.orgnih.gov

Inhibition of Cellular Proliferation

The uncontrolled proliferation of cells is a fundamental characteristic of cancer. Various benzothiazole derivatives have demonstrated the ability to inhibit the growth of a broad spectrum of human cancer cell lines. nih.gov For example, a novel benzothiazole derivative, YLT322, exhibited potent growth inhibition against a panel of human cancer cells. nih.gov The antiproliferative effects of these compounds are often dose- and time-dependent. nih.gov

Interference with Key Cellular Signaling Pathways

The survival and proliferation of cancer cells are dependent on various signaling pathways. Benzothiazole derivatives have been found to interfere with these critical pathways. For example, the anti-tumor activity of the derivative YLT322 was associated with the down-regulation of phosphorylated p42/44 MAPK and phosphorylated Akt. nih.gov These pathways are crucial for cell proliferation, survival, and differentiation, and their inhibition can lead to cell cycle arrest and apoptosis.

Antimicrobial Efficacy Against Pathogenic Microorganisms

Antibacterial Activity Against Gram-Positive Strains

Several studies have reported the efficacy of benzothiazole derivatives against Gram-positive bacteria. For example, certain diarylurea analogues of triclocarban bearing a benzothiazole nucleus have shown potent activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com In some cases, the activity of these derivatives was found to be greater than the parent compound, triclocarban. mdpi.com Another study on new benzothiazole derivatives showed that most of the tested compounds exhibited antimicrobial activity against S. aureus. nih.gov

Antibacterial Activity Against Gram-Negative Strains

The activity of benzothiazole derivatives against Gram-negative bacteria appears to be more variable. While some studies have reported moderate activity, others have found certain derivatives to be inactive against strains like Escherichia coli and Pseudomonas aeruginosa. medipol.edu.tr However, a study on benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds, which are structurally related to this compound, showed some inhibitory activities toward P. aeruginosa. nih.gov It is important to note that these compounds were investigated as quorum sensing inhibitors, which disrupt bacterial communication rather than being directly cytotoxic. nih.gov

Antifungal Properties and Spectrum of Activity

This compound and its derivatives have demonstrated notable antifungal properties against a range of fungal pathogens. The benzothiazole scaffold is a key pharmacophore that contributes to this biological activity. Research into novel benzothiazole derivatives has revealed a broad spectrum of antifungal action, encompassing both systemic fungi and dermatophytes.

One area of investigation has focused on N-Myristoyltransferase (NMT) as a target for new antifungal agents. While some benzothiazole derivatives have shown potent NMT inhibition, their activity was initially limited to specific species like Candida albicans. Subsequent modifications to the benzothiazole scaffold have successfully expanded the antifungal spectrum. For instance, certain derivatives have exhibited significant inhibitory activity against Cryptococcus neoformans and Candida glabrata, in some cases surpassing the efficacy of established antifungal drugs like fluconazole. rsc.org The in vivo antifungal potential of these compounds has also been demonstrated in models such as a Caenorhabditis elegans-Candida albicans infection model. rsc.org

Further studies have synthesized and evaluated various benzothiazole derivatives, confirming their activity against several Candida species. For example, derivatives with chlorine substituents on the benzothiazole ring have shown greater efficacy than those with methoxy substituents. researchgate.net One particular derivative demonstrated a potent minimum inhibitory concentration (MIC50) value of 1.95 µg/mL against Candida krusei. researchgate.netscispace.com The growing issue of antifungal resistance, especially within Candida species, underscores the importance of developing new therapeutic agents, and benzothiazole derivatives represent a promising class of compounds in this effort. scispace.com

Antifungal Activity of a Benzothiazole Derivative

| Fungal Strain | MIC50 (µg/mL) |

|---|---|

| Candida krusei | 1.95 |

| Candida albicans | Not specified |

| Candida glabrata | Not specified |

| Cryptococcus neoformans | Not specified |

Disruption of Microbial Cell Walls and Essential Enzymes

The antifungal mechanism of this compound and related compounds involves the disruption of critical cellular structures and enzymatic processes in fungi. The fungal cell wall, a structure not present in mammalian cells, is a primary target for antifungal drugs. Its biosynthesis is a complex process involving enzymes that are essential for fungal viability.

One of the key enzyme targets for benzothiazole derivatives is Inosine Monophosphate Dehydrogenase (IMPDH) , which is crucial for the de novo synthesis of purines. nih.gov Inhibition of IMPDH disrupts DNA and RNA synthesis, thereby halting fungal growth and proliferation. High-throughput screening has identified benzothiazole-containing compounds that effectively inhibit IMPDH from pathogenic fungi like Cryptococcus neoformans. nih.gov

Another significant target is Succinate Dehydrogenase (SDH) , an enzyme involved in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. Novel benzothiazol-2-ylthiophenylpyrazole-4-carboxamides have been designed as SDH inhibitors, demonstrating remarkable inhibition against a variety of fungi. nih.gov Molecular simulation studies suggest that these compounds bind to SDH primarily through hydrophobic interactions. nih.gov

Anti-inflammatory Response Modulation

Benzothiazole derivatives, including structures related to this compound, have been investigated for their ability to modulate inflammatory responses. Chronic inflammation is a contributing factor to a wide range of diseases, and the search for novel anti-inflammatory agents is a significant area of research.

Impact on Inflammatory Pathways

Benzothiazole compounds have been shown to exert anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory process. One of the central pathways is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of hepatocellular carcinoma, certain 2-substituted benzothiazole derivatives have been found to inhibit the NF-κB pathway. nih.gov This inhibition, in turn, suppresses the activation of downstream inflammatory mediators. nih.gov

Inhibition of Pro-inflammatory Enzymes (e.g., 5-Lipoxygenase)

A significant mechanism through which benzothiazole derivatives exert their anti-inflammatory effects is by inhibiting pro-inflammatory enzymes. 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.govfrontiersin.org Inhibition of 5-LOX is a therapeutic strategy for a variety of inflammatory diseases. nih.gov

Inhibition of 5-Lipoxygenase by a Benzothiazole Derivative

| Compound | 5-LOX Inhibitory Activity (IC50) |

|---|---|

| Benzothiazole-based thiazolidinone (#3) | 13 µM |

| NDGA (reference) | 1.3 µM |

Antioxidant Capacity and Free Radical Scavenging Properties

Benzothiazole derivatives have demonstrated significant antioxidant and free radical scavenging properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) test. mdpi.com Studies have shown that the presence of certain substituents on the benzothiazole ring can significantly influence their antioxidant capacity. For instance, benzothiazol-2-yl-hydrazone derivatives bearing methoxy groups have exhibited promising antioxidant activity, in some cases superior to the standard antioxidant, ascorbic acid. niscair.res.in

The mechanism of antioxidant action for benzothiazole derivatives can involve the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The ability of these compounds to inactivate reactive species has been demonstrated in various contexts. For example, certain benzothiazole-isothiourea derivatives have shown high free radical scavenging activity in both the DPPH assay and the Fenton reaction. researchgate.net Furthermore, in an ex vivo model of acetaminophen-induced hepatotoxicity, a benzothiazole derivative was shown to increase the content of reduced glutathione (a major endogenous antioxidant) and decrease levels of malondialdehyde (a marker of lipid peroxidation). researchgate.net

The antioxidant properties of benzothiazoles can be synergistic with other biological activities, such as photoprotection, making them promising candidates for development as skin protective agents. semanticscholar.org

DPPH Radical Scavenging Activity of Benzothiazole Derivatives

| Compound Type | Observation |

|---|---|

| Benzothiazol-2-yl-hydrazones with methoxy groups | Promising antioxidant activity, better than ascorbic acid niscair.res.in |

| Benzothiazole-isothiourea derivatives | High free radical scavenging activity researchgate.net |

| Spirobenzothiazolines | Notable inhibitory capacity on lipid peroxidation dergipark.org.tr |

Exploration of Neurodegenerative Disease Targets

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) has led to the exploration of multi-target-directed ligands (MTDLs). nih.govresearchgate.net The benzothiazole scaffold has emerged as a privileged structure in the design of such agents due to its ability to interact with various biological targets relevant to these diseases.

One approach has been to develop benzothiazole-based derivatives that act as ligands for the histamine H3 receptor (H3R) . nih.govresearchgate.net Beyond their affinity for H3R, these compounds have been evaluated for their ability to inhibit enzymes implicated in the pathology of AD, such as acetylcholinesterase (AChE) , butyrylcholinesterase (BuChE) , and monoamine oxidase B (MAO-B) . nih.govresearchgate.net For example, a pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone derivative has shown promise as an MTDL with a high affinity for H3R and inhibitory activity against AChE, BuChE, and MAO-B. nih.govresearchgate.net

The inhibition of these enzymes is a key therapeutic strategy for AD. AChE and BuChE are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to improved cognitive function. MAO-B is involved in the degradation of neurotransmitters and its inhibition can have neuroprotective effects.

Furthermore, the benzothiazole nucleus is present in riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting the relevance of this scaffold in targeting neurodegenerative conditions. mdpi.com The development of new benzothiazole derivatives as potential anticonvulsant agents has also been a subject of research, with some compounds showing potent activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests with low neurotoxicity. nih.gov

Multi-target Activity of a Benzothiazole Derivative (3s)

| Target | Activity |

|---|---|

| Histamine H3 Receptor (H3R) | Ki = 0.036 µM nih.govresearchgate.net |

| Acetylcholinesterase (AChE) | IC50 = 6.7 µM nih.govresearchgate.net |

| Butyrylcholinesterase (BuChE) | IC50 = 2.35 µM nih.govresearchgate.net |

| Monoamine Oxidase B (MAO-B) | IC50 = 1.6 µM nih.govresearchgate.net |

Blood-Brain Barrier Permeability Considerations

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential therapeutic application in the central nervous system. Various in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are utilized to predict the BBB permeability of novel compounds. However, no published studies were found that have specifically evaluated the BBB permeability of this compound using these or any other methods.

Investigation of Molecular Mechanisms of Action

Detailed mechanistic studies are crucial for understanding how a compound exerts its biological effects. This includes identifying its molecular targets and elucidating the downstream consequences of their interaction.

Binding Interactions with Enzymes and Receptors

No data from enzyme binding assays or receptor binding studies for this compound could be located in the available scientific literature.

Modulation of Enzyme and Receptor Activity

Consistent with the lack of binding data, there is no information on the ability of this compound to modulate the activity of any specific enzymes or receptors.

Effects on Gene Expression and Protein Synthesis via DNA/RNA Interaction

Research on the effects of this compound on gene expression or protein synthesis is not publicly available.

Inhibition of Kinase and Protease Activity

While the benzothiazole core is present in some compounds designed as kinase and protease inhibitors, there are no specific reports on the inhibitory activity of this compound against these enzyme classes. nih.govnih.govnih.govmdpi.com Studies on other benzothiazole derivatives have shown potential for such activities, but these findings cannot be directly extrapolated to the specific compound without dedicated experimental validation. nih.govnih.govresearchgate.netnih.govresearchgate.net

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful microscope for examining molecules at the atomic level, providing insights into structure, reactivity, and electronic properties that are often inaccessible through experimental methods alone. scirp.org For the compound 1-(Benzthiazol-2-ylthio)-propan-2-one, these theoretical studies are crucial for elucidating its fundamental chemical nature. By modeling the molecule's behavior in a virtual environment, researchers can predict its stability, identify reactive sites, and understand the intricate dance of electrons that dictates its chemical behavior. scirp.org

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of molecules. mdpi.commdpi.com This method is widely applied to benzothiazole (B30560) and its derivatives to optimize molecular geometry and analyze electronic properties. scirp.orgscirp.org Calculations are typically performed using functionals like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set such as 6-31G+ (d, p) or 6-311G(d,p). mdpi.comccsenet.org Such studies on this compound would provide a detailed map of its electron density, forming the basis for understanding its bonding, charge distribution, and reactivity. academie-sciences.fr

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugation, and hyperconjugative interactions within a molecule by examining the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. scirp.orgscirp.org This analysis provides a quantitative measure of these interactions through the second-order perturbation interaction energy, E(2). scirp.org

Table 1: Illustrative Second-Order Perturbation Energies E(2) for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π(C=N) | 35.50 | Lone Pair → Antibonding π |

| LP (2) S(thioether) | π(C(ring)-S(ring)) | 22.15 | Lone Pair → Antibonding π |

| π(C(ring)-C(ring)) | π(C(ring)-C(ring)) | 19.80 | π → Antibonding π |

| LP (2) O(carbonyl) | σ(C-C) | 5.40 | Lone Pair → Antibonding σ |

Note: Data are representative values based on studies of structurally similar benzothiazole derivatives and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and reactive.

In this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole ring system and the thioether linkage, reflecting the primary sites of nucleophilicity. Conversely, the LUMO would likely be localized on the benzothiazole moiety and the electron-withdrawing propan-2-one group, indicating the molecule's electrophilic centers. The energy gap would provide insight into the intramolecular charge transfer (ICT) possibilities within the molecule. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.40 |

Note: Values are hypothetical, based on typical DFT calculation results for related benzothiazole derivatives. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. nih.gov It is widely used to predict UV-Visible absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. mdpi.com

For this compound, TD-DFT calculations would predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. nih.gov The primary electronic transitions are expected to be of the π → π* type, involving the promotion of an electron from the HOMO to the LUMO. scirp.org These transitions are characteristic of conjugated systems like the benzothiazole ring and are responsible for the molecule's absorption in the UV region. acs.org

Table 3: Predicted Electronic Absorption Spectra Data for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.45 | HOMO → LUMO | π → π |

| 275 | 0.21 | HOMO-1 → LUMO | π → π |

| 240 | 0.15 | HOMO → LUMO+1 | π → π* |

Note: Data are illustrative and based on TD-DFT studies of similar benzothiazole compounds. nih.gov

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These are classified as either global, describing the molecule as a whole, or local, identifying reactivity at specific atomic sites. ccsenet.org Global descriptors are calculated from the energies of the HOMO and LUMO. mdpi.com

Chemical Hardness (η): Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness; soft molecules are more reactive. scirp.org

Electronegativity (χ): Describes the ability of a molecule to attract electrons. scirp.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scirp.org

Local reactivity is often analyzed using Fukui functions , which indicate the change in electron density at a specific site when the total number of electrons in the molecule changes. This allows for the identification of the most likely sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). ccsenet.orgccsenet.org

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Hardness (η) | 2.20 |

| Softness (S) | 0.45 |

| Electronegativity (χ) | 4.05 |

| Electrophilicity Index (ω) | 3.73 |

Note: Values are derived from the illustrative HOMO/LUMO energies in Table 2.

Electrostatic Molecular Potential (EMP) Mapping for Reactive Sites

The Electrostatic Molecular Potential (EMP), often visualized as a Molecular Electrostatic Potential (MEP) map, is a valuable tool for predicting the reactive behavior of a molecule. scirp.orgmdpi.com It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to identify charge distribution. scirp.org

Red Regions: Indicate negative electrostatic potential, are electron-rich, and are susceptible to electrophilic attack. mdpi.com

Blue Regions: Indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack. mdpi.com

Green/Yellow Regions: Represent neutral or weakly polarized areas.

For this compound, an MEP map would show the most negative potential (red) localized around the carbonyl oxygen and the thiazole (B1198619) nitrogen atom, highlighting them as the primary centers for electrophilic interaction. scirp.orgscirp.org Regions of positive potential (blue) would be expected around the hydrogen atoms of the propanone moiety and the benzene (B151609) ring, indicating sites susceptible to nucleophilic attack. researchgate.net This visual representation provides an intuitive guide to the molecule's reactivity and intermolecular interaction patterns. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a benzothiazole derivative, might interact with a biological macromolecule, typically a protein.

While no molecular docking studies have been published specifically for this compound, numerous studies on other benzothiazole derivatives have successfully predicted their binding modes with various biological targets. These studies provide a framework for understanding how the benzothiazole scaffold interacts with protein active sites.

For instance, molecular docking studies on benzothiazole-thiazole hybrids have been used to understand their binding patterns within the ATP binding site of the p56lck enzyme, a target for cancer therapy. biointerfaceresearch.com These simulations reveal key interactions, such as those with the hinge region, allosteric sites, and the activation loop of the enzyme. biointerfaceresearch.com Similarly, docking studies of novel benzothiazole derivatives with antimicrobial activity have identified their interactions with the active site residues of enzymes like Escherichia coli dihydroorotase. nih.gov In these studies, hydrogen bonds and hydrophobic interactions with key amino acid residues like LEU222 and ASN44 were identified as crucial for the inhibitory activity of the compounds. nih.gov

In another example, the binding modes of benzothiazole derivatives as anticonvulsant agents were investigated by docking them into the GABA-aminotransferase (GABA-AT) enzyme. researchgate.netwjarr.com These computational models have been instrumental in elucidating the structural requirements for potent enzyme inhibition. researchgate.net

The general approach in these studies involves:

Receptor Preparation: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).

Ligand Preparation: Generating the 3D structure of the benzothiazole derivative and optimizing its geometry.

Docking Simulation: Using software to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity and analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

A hypothetical docking study of this compound would likely reveal interactions involving the benzothiazole ring system, the thioether linkage, and the propan-2-one moiety with the amino acid residues of a target protein.

Table 1: Examples of Molecular Docking Studies on Benzothiazole Derivatives

| Benzothiazole Derivative Class | Biological Target | Key Interactions Observed |

|---|---|---|

| Benzothiazole-thiazole hybrids | p56lck enzyme | Binding to ATP binding site, interactions with hinge region and allosteric sites. biointerfaceresearch.com |

| Novel antimicrobial benzothiazoles | Escherichia coli dihydroorotase | Hydrogen bonds with LEU222 and ASN44, hydrophobic interactions. nih.gov |

| Anticonvulsant benzothiazoles | GABA-aminotransferase (GABA-AT) | Hydrogen bonding with active site amino acids. wjarr.com |

| Antimicrobial benzothiazoles | DHPS enzyme | Arene-H interactions with Lys220 within the PABA pocket. nih.gov |

Computational methods can also be used to estimate the binding affinity between a ligand and a receptor, often expressed as a binding energy or a docking score. While no such data exists for this compound, studies on other benzothiazole derivatives have demonstrated the utility of this approach.

For example, in the study of anticonvulsant benzothiazole derivatives, docking scores were used to rank the potential efficacy of designed compounds. wjarr.com The calculated "mol dock score" for some derivatives ranged from -104.23 to -121.56, indicating potentially strong binding to the GABA-AT enzyme, especially when compared to standard drugs like phenytoin (-73.63) and carbamazepine (-62.45). wjarr.com Similarly, docking studies on benzothiazole derivatives as inhibitors of the DHPS enzyme in the pursuit of new antimicrobial agents have been used to correlate binding affinity with inhibitory concentration (IC50) values. nih.gov

These computational assessments of ligand-receptor affinities are valuable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Prediction of Chemical Properties and Environmental Fate

Theoretical chemistry provides tools to predict various chemical properties of molecules, as well as their potential fate in the environment.

The prediction of chromatographic retention times is a valuable application of computational chemistry, particularly in the fields of analytical chemistry and environmental science. Quantitative Structure-Retention Relationship (QSRR) models are often developed for this purpose. nih.gov These models establish a mathematical relationship between the molecular descriptors of a compound and its retention time in a specific chromatographic system. nih.gov

Although no specific QSRR studies have been performed for this compound, a theoretical approach has been successfully used to predict the chromatographic retention times of the atmospheric oxidation products of the parent compound, benzothiazole. nih.gov In this study, the prediction was based on the calculated solvation free energies (ΔGsolv) of the products. nih.gov This demonstrates the feasibility of using computational methods to anticipate the chromatographic behavior of benzothiazole derivatives.

The development of a QSRR model for a class of compounds like benzothiazole thioethers would typically involve:

Data Collection: Experimental determination of retention times for a set of related compounds under defined chromatographic conditions.

Descriptor Calculation: Computation of a wide range of molecular descriptors (e.g., topological, electronic, geometric) for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the retention times.

Model Validation: Testing the predictive power of the model using an external set of compounds not used in the model-building process.

Such models can be highly valuable for identifying unknown compounds in complex mixtures and for understanding the factors that govern their chromatographic separation. nih.gov

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the atmospheric degradation of organic compounds. While the atmospheric fate of this compound has not been specifically studied, research on the atmospheric oxidation of benzothiazole and its simpler derivatives provides valuable insights.

The primary oxidant in the troposphere is the hydroxyl (OH) radical. Theoretical studies have been combined with experimental data to understand the reaction of OH with benzothiazole in the gas phase. nih.gov The proposed mechanism involves the initial attack of the OH radical on the benzothiazole molecule, leading to the formation of various intermediates. nih.gov These intermediates can then react further with molecular oxygen (O2) to yield stable oxidation products. nih.gov For benzothiazole, the reaction with OH radicals has a calculated atmospheric lifetime of approximately 5.5 days. nih.gov

Studies on 2-methylbenzothiazole have shown that the presence of a substituent on the thiazole ring can influence the degradation pathway. acs.org The atmospheric oxidation of benzothiazoles can contribute to the formation of secondary aerosols, which have implications for air quality and climate. copernicus.org

Furthermore, the biodegradation pathway of benzothiazole in microbial electrolysis cells has been investigated, showing a stepwise degradation process that begins with the conversion to 2-hydroxybenzothiazole, followed by the cleavage of the thiazole ring and subsequent mineralization. alljournals.cn

A theoretical investigation into the atmospheric degradation of this compound would likely consider the reactivity of the benzothiazole ring, the thioether linkage, and the propan-2-one group towards atmospheric oxidants like the OH radical. The presence of the thioether and ketone functionalities would likely introduce additional reaction pathways compared to the parent benzothiazole.

Table 2: Investigated Degradation Pathways for Benzothiazole Derivatives

| Compound | Degradation Process | Key Findings |

|---|---|---|

| Benzothiazole | Atmospheric oxidation by OH radicals | Initial attack by OH followed by reaction with O2. Atmospheric lifetime of ~5.5 days. nih.gov |

| Benzothiazole | Microbial degradation | Initial conversion to 2-hydroxybenzothiazole, followed by ring cleavage and mineralization. alljournals.cn |

| Benzothiazoles (general) | Aqueous-phase oxidation | Can contribute to the formation of secondary aerosol mass in the atmosphere. copernicus.org |

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Modification of the 1-(Benzthiazol-2-ylthio)-propan-2-one Scaffold

The core structure of this compound offers multiple sites for chemical modification, primarily on the benzothiazole (B30560) ring and the propanone side chain. Research has shown that even minor alterations can significantly modulate the compound's biological profile.

The introduction of various substituents onto the benzothiazole ring system has a profound impact on the biological activities of the resulting analogues. The type and position of these functional groups are critical determinants of potency and selectivity.

Ring Position: The active sites for substitution on the benzothiazole molecule are typically positions 2, 4, 5, 6, and 7. pharmacyjournal.in

Anticancer Activity: The presence of hydrophobic moieties is generally conducive to cytotoxic activity against cancer cell lines. pharmacyjournal.in Specifically, introducing a nitro (NO₂) or cyano (CN) group at the C-6 position has been found to increase antiproliferative activity. mdpi.com Studies on N-(5,6-dimethylbenzo[d]thiazol-2-yl) acetamide derivatives showed that a methoxy group on an attached phenyl ring resulted in high antiproliferative activity against HT-1376 cancer cells. researchgate.net

Antimicrobial Activity: For antimicrobial applications, the introduction of a methoxy group (-OCH₃) at position 4 of 2-mercaptobenzothiazole (B37678) enhances antibacterial activity, while a chloro group (-Cl) at the same position increases antifungal activity. pharmacyjournal.in In a series of benzothiazole derivatives targeting the DHPS enzyme, compounds featuring a pyrazolone ring showed the highest antimicrobial activities. nih.gov

General Potency: The potency of benzothiazole derivatives can be enhanced by specific substitutions. For instance, replacing hydrogen with chlorine or fluorine at the 5th position often increases potency. pharmacyjournal.in Similarly, adding hydroxyl (-OH), methoxy (-OCH₃), or methyl (-CH₃) groups at the 6th position can also boost the compound's efficacy. pharmacyjournal.in

The following table summarizes the influence of various substituents on the anticancer activity of selected benzothiazole derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

| Compound ID | R1 (Position 6) | R2 (Position 6) | R3 (Position 4) | R4 (Position 4) | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|---|---|

| DS1 | H | H | H | H | M-14 | 54.15 | researchgate.net |

| DS6 | Cl | H | H | H | M-14 | 242.15 | researchgate.net |

| DS12 | NO2 | H | H | H | M-14 | 244.15 | researchgate.net |

| 16a | - | - | - | - | S. aureus | 11.17 | mdpi.com |

| 16b | - | - | - | - | S. aureus | 7.85 | mdpi.com |

Structural modifications directly influence how a molecule interacts with its biological target, such as an enzyme's active site. Computational docking studies have provided significant insights into these interactions for benzothiazole derivatives.

Kinase Inhibition: In studies of (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors, ligands were found to bind in the ATP pocket. A hydrogen bond with the amino acid residue GLN155 was identified as crucial for selectivity. researchgate.net

Antifungal Activity: For benzothiazole inhibitors of Candida albicans N-myristoyltransferase (CaNmt), molecular docking revealed various hydrophobic and hydrogen-bonding interactions between the inhibitors and the enzyme's active site. nih.gov

hMAO-B Inhibition: In a series of benzothiazole-hydrazone derivatives, the most active compound (3e) showed multiple key interactions within the hMAO-B active site. The benzothiazole moiety formed a π-π interaction with Tyr435, while the hydrazone's carbonyl and imine nitrogen formed hydrogen bonds with Tyr435 and Ile199, respectively. An additional hydrogen bond was observed between the nitro group of the compound and Tyr326. mdpi.com

Design and Synthesis of Novel Benzothiazole Analogues

The versatility of the benzothiazole scaffold allows for significant structural diversification through methods like heterocyclic ring fusion and side-chain derivatization.

Fusing the benzothiazole core with other heterocyclic systems is a common strategy to create novel chemical entities with potentially enhanced biological activities. This approach can lead to more rigid structures with altered electronic properties and binding capabilities.

Pyrimido[2,1-b]benzothiazole: New series of pyrimido[2,1-b]benzothiazole derivatives have been synthesized and characterized for their potential anticancer activities. bohrium.com

General Fused Systems: The 2-aminobenzothiazole moiety is a key building block for synthesizing a wide variety of fused heterocyclic systems. nih.gov The endocyclic nitrogen atom is ideally located for reactions with bis-electrophilic reagents, facilitating the creation of diverse fused compounds. mdpi.comresearchgate.net There is evidence that 6,5-fused heterocyclic compounds, in particular, exhibit a broad range of biological activities, including antiprotozoal effects. mdpi.com

The thio-propanone side chain at the C-2 position of the title compound is a prime site for chemical modification to explore new structure-activity relationships.

Acylhydrazide Formation: The reaction of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide with isatin derivatives has been used to synthesize 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide compounds, which were subsequently screened for biological activities. researchgate.net

Pyrazolone and Pyridone Synthesis: Starting from a benzothiazole N-arylsulphonylhydrazone, which is structurally related to the title compound's core, new derivatives incorporating pyrazolone or pyridone rings have been synthesized. nih.govmdpi.com For example, the reaction with N-aryl-3-(dimethylamino)prop-2-en-1-one produced 2-pyridone derivatives. nih.gov Similarly, reaction with diazonium salts of arylamines led to the formation of 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one derivatives. nih.gov These complex modifications demonstrate the synthetic tractability of the C-2 position for creating diverse analogues.

Amide Synthesis: The 2-thioacetic acid derivative of 5-chlorobenzothiazole can be converted into a wide variety of amides by reacting it with different amines, showcasing further derivatization potential. mdpi.com

Correlating Computational Predictions with Experimental Biological Data

Computational chemistry has become an indispensable tool for predicting the biological activity of novel compounds and understanding their SAR, often showing strong correlation with experimental results.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Receptor Surface Analysis (RSA), have been successfully applied to benzothiazole derivatives. For a series of JNK3 inhibitors, these models showed good predictive ability, with conventional r² values of 0.849 (MFA) and 0.766 (RSA), and cross-validated r(cv)² values of 0.616 and 0.605, respectively. researchgate.net For a set of Candida albicans N-myristoyltransferase inhibitors, the CoMFA and CoMSIA models yielded high cross-validated coefficients (q²) of 0.733 and 0.738, respectively, indicating strong predictive power. nih.gov Group-based QSAR (G-QSAR) analysis has also been used to identify key structural fragments for anticancer activity, revealing that hydrophobic groups on one fragment (R1) and the presence of six-membered rings on another (R2) would likely increase potency. chula.ac.th

Density Functional Theory (DFT): DFT calculations are used to analyze the electronic properties of molecules. Studies on benzothiazole derivatives have calculated HOMO-LUMO energy gaps (ΔE) to predict molecular reactivity; a lower energy gap suggests higher reactivity. mdpi.comresearchgate.net For one series, a derivative with a CF₃ substituent had the lowest ΔE (4.46 eV), indicating it was the most reactive compound in the series. mdpi.com These computational findings can be correlated with experimental results, such as measured antioxidant capacities, to rationalize the observed activities. nih.gov

ADME and Docking: In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds, helping to identify candidates with drug-like characteristics. ugm.ac.id These predictions, combined with molecular docking studies to visualize binding modes, provide a powerful framework for rational drug design that complements and guides experimental synthesis and testing. nih.govugm.ac.id

The table below presents data from a G-QSAR study on benzothiazole derivatives, highlighting the statistical validity of the predictive models.

Table 2: Statistical Validation of G-QSAR Models for Anticancer Activity

| Model | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (External validation) | Contributing Descriptors | Reference |

|---|---|---|---|---|---|

| A | 0.80 | 0.75 | 0.82 | R1-DeltaEpsilonC, R1-XKHydrophilicArea, R2-6ChainCount | chula.ac.th |

| B | 0.71 | 0.65 | 0.72 | R1-DeltaAlphaB, R1-XKHydrophilicArea, R2-HosoyaIndex | chula.ac.th |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(Benzthiazol-2-ylthio)-propan-2-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a benzothiazole-2-thiol derivative may react with propan-2-one under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Monitoring reaction progress with TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) ensures intermediate isolation. Yield optimization requires controlled temperature (60–80°C) and stoichiometric excess of the thiol component .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The ketone proton (propan-2-one) appears as a singlet at δ ~2.2 ppm. Benzothiazole aromatic protons resonate between δ 7.2–8.5 ppm, with coupling patterns indicating substitution.

- ¹³C NMR : The carbonyl carbon (C=O) is observed at δ ~205 ppm, while benzothiazole carbons appear at δ 120–160 ppm.

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-S stretch) confirms functional groups. Comparative analysis with analogous compounds (e.g., thiazolidinones) validates assignments .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol/water (4:1 v/v) or acetone/hexane mixtures are effective. Polarity adjustments (e.g., increasing hexane ratio) improve crystal quality. For related benzothiazole derivatives, slow evaporation from dichloromethane yields single crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of benzothiazole derivatives, and how can X-ray diffraction parameters be optimized?

- Methodological Answer : Challenges include low crystal quality and disorder in the thioether linkage. Optimizing diffraction parameters (e.g., monochromatic Cu-Kα radiation, 100K temperature) enhances data resolution. For example, a monoclinic system (space group P21) with unit cell dimensions a = 5.7858 Å, b = 5.6814 Å, c = 19.313 Å, and β = 90.77° was reported for a related benzotriazolylpropanone derivative .

Q. How does computational modeling predict the reactivity of the thioether linkage in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal electron density distribution and frontier molecular orbitals. The thioether sulfur exhibits nucleophilic character, making it prone to oxidation. Experimental validation via cyclic voltammetry (e.g., oxidation peak at +0.8 V vs. Ag/AgCl) confirms computational predictions .

Q. What strategies enhance the regioselective functionalization of the benzothiazole ring in this compound?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration, halogenation) favors the 5-position due to electron-withdrawing effects of the thiazole nitrogen. Directed ortho-metalation (e.g., using LDA at −78°C) enables C-4 functionalization. Monitoring with LC-MS ensures regiochemical control .

Notes

- For advanced synthesis, cross-validate computational predictions with experimental data (e.g., SC-XRD, HRMS).

- Contradictions in melting points (e.g., vs. 12) suggest batch-dependent purity; always report recrystallization methods.

Retrosynthesis Analysis